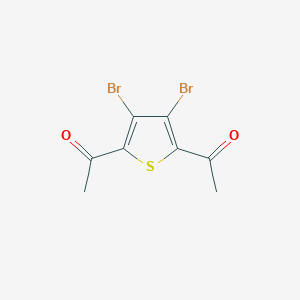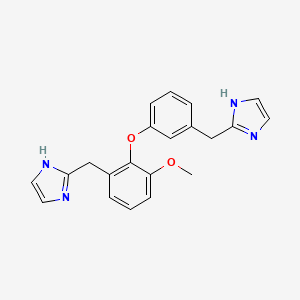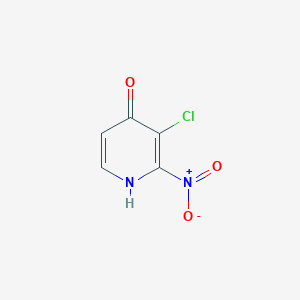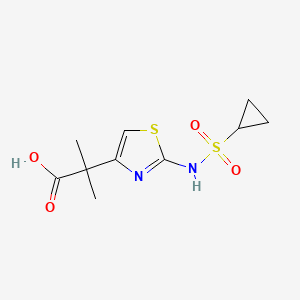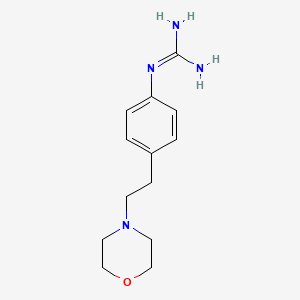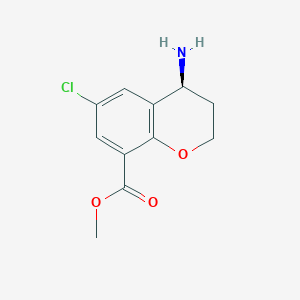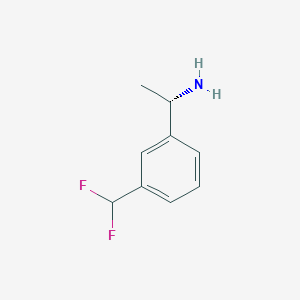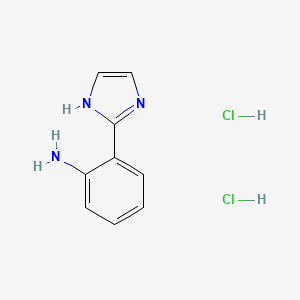
Sodium difluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium difluoromethanesulfonate is an organofluorine compound with the chemical formula CF2HSO3Na. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its high stability and reactivity, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfonate can be synthesized by reacting chlorodifluoromethane with sodium sulfite in an aqueous medium. The reaction is typically carried out in an autoclave under autogenous pressure at elevated temperatures. The presence of a strong alkali-metal base, such as sodium hydroxide, can enhance the reaction efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium difluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce difluoromethyl halides, while oxidation can yield difluoromethanesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium difluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium difluoromethanesulfonate exerts its effects involves its high reactivity and stability. The sulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the difluoromethyl group. This makes it a valuable reagent in various chemical reactions, particularly those involving nucleophilic substitution and oxidation.
Comparación Con Compuestos Similares
Sodium trifluoromethanesulfonate (CF3SO3Na): Known for its use as a catalyst and reagent in organic synthesis.
Sodium trifluoromethanesulfinate (CF3SO2Na): Used as a reagent for introducing trifluoromethyl groups onto aromatic compounds.
Uniqueness: Sodium difluoromethanesulfonate is unique due to its specific reactivity profile and the presence of the difluoromethyl group
Propiedades
Fórmula molecular |
CHF2NaO3S |
|---|---|
Peso molecular |
154.07 g/mol |
Nombre IUPAC |
sodium;difluoromethanesulfonate |
InChI |
InChI=1S/CH2F2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Clave InChI |
DXDQDQWGMMVWCE-UHFFFAOYSA-M |
SMILES canónico |
C(F)(F)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


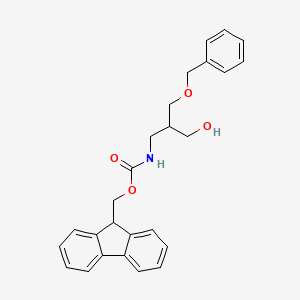
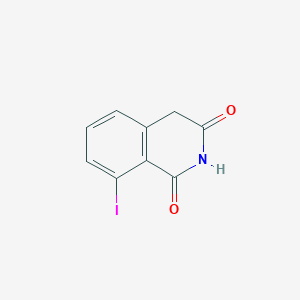
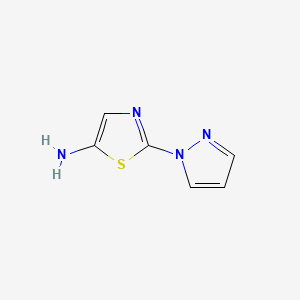
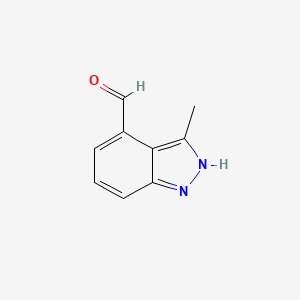
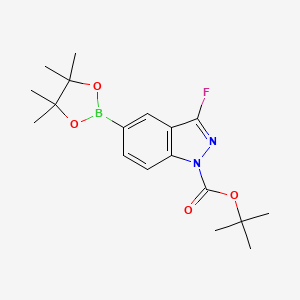
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
